molecular formula C12H18N4O B8309173 N2-(2-Dimethylamino-ethyl)-N2-methyl-benzooxazole-2,5-diamine

N2-(2-Dimethylamino-ethyl)-N2-methyl-benzooxazole-2,5-diamine

Cat. No. B8309173
M. Wt: 234.30 g/mol
InChI Key: VVJXRBOQZCFBSR-UHFFFAOYSA-N
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Patent
US07902356B2

Procedure details

The title compound was prepared according to the procedure described in General Method B using N,N,N′-Trimethyl-N′-(5-nitro-benzooxazol-2-yl)-ethane-1,2-diamine (4.131 g, 15.63 mmol), acetic acid (50 mL), and Fe (8.72 g, 78.15 mmol), stirring for 3 h: (3.57 g, 98%): mass spectrum (m/e): 265.3 (M+1).
Name
N,N,N′-Trimethyl-N′-(5-nitro-benzooxazol-2-yl)-ethane-1,2-diamine
Quantity
4.131 g
Type
reactant
Reaction Step One
Name
Quantity
8.72 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:19])[CH2:3][CH2:4][N:5]([CH3:18])[C:6]1[O:7][C:8]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][C:9]=2[N:10]=1>[Fe].C(O)(=O)C>[CH3:1][N:2]([CH3:19])[CH2:3][CH2:4][N:5]([CH3:18])[C:6]1[O:7][C:8]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][C:9]=2[N:10]=1

Inputs

Step One
Name
N,N,N′-Trimethyl-N′-(5-nitro-benzooxazol-2-yl)-ethane-1,2-diamine
Quantity
4.131 g
Type
reactant
Smiles
CN(CCN(C=1OC2=C(N1)C=C(C=C2)[N+](=O)[O-])C)C
Step Two
Name
Quantity
8.72 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirring for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(CCN(C=1OC2=C(N1)C=C(C=C2)N)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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